(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Bromo-3-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a bromine atom and a methyl group attached to a phenyl ring, with an ethanamine chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-3-methylphenyl)ethan-1-amine typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amination: The ethanamine chain can be attached through a reductive amination process, where the corresponding ketone is reacted with ammonia (NH3) or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group may be converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Dehalogenated products or other reduced forms.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of drugs with therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for ®-1-(4-Bromo-3-methylphenyl)ethan-1-amine would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloro-3-methylphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
®-1-(4-Fluoro-3-methylphenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-1-(4-Bromo-3-methylphenyl)ethan-1-amine may confer unique reactivity and properties compared to its chloro and fluoro analogs, influencing its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
GPDLQTSXVDZBBN-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.